molecular formula C12H8FN3O B14864211 6-(3-Fluoro-4-methoxyphenyl)pyrimidine-4-carbonitrile

6-(3-Fluoro-4-methoxyphenyl)pyrimidine-4-carbonitrile

Cat. No.: B14864211
M. Wt: 229.21 g/mol
InChI Key: VDNPKBLVEWARCY-UHFFFAOYSA-N
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Description

6-(3-Fluoro-4-methoxyphenyl)pyrimidine-4-carbonitrile is a heterocyclic aromatic compound that contains both pyrimidine and phenyl groups. The presence of fluorine and methoxy substituents on the phenyl ring, along with a nitrile group on the pyrimidine ring, makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluoro-4-methoxyphenyl)pyrimidine-4-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and malononitrile.

    Condensation Reaction: The initial step involves a condensation reaction between 3-fluoro-4-methoxybenzaldehyde and malononitrile in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization in the presence of ammonium acetate to form the pyrimidine ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluoro-4-methoxyphenyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrile group.

    Coupling Reactions: The pyrimidine ring can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide and potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

    Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.

    Oxidation and Reduction: Products include oxidized or reduced forms of the nitrile group.

    Coupling Reactions: Products include biaryl compounds with extended conjugation.

Scientific Research Applications

6-(3-Fluoro-4-methoxyphenyl)pyrimidine-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(3-Fluoro-4-methoxyphenyl)pyrimidine-4-carbonitrile depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Chemical Reactions: The presence of electron-withdrawing and electron-donating groups on the phenyl ring influences its reactivity in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Chloro-4-methoxyphenyl)pyrimidine-4-carbonitrile
  • 6-(3-Fluoro-4-hydroxyphenyl)pyrimidine-4-carbonitrile
  • 6-(3-Fluoro-4-methoxyphenyl)pyridine-4-carbonitrile

Uniqueness

  • Fluorine Substitution : The presence of a fluorine atom on the phenyl ring enhances the compound’s stability and reactivity.
  • Methoxy Group : The methoxy group provides electron-donating properties, influencing the compound’s chemical behavior.
  • Nitrile Group : The nitrile group on the pyrimidine ring allows for further functionalization and derivatization.

Properties

Molecular Formula

C12H8FN3O

Molecular Weight

229.21 g/mol

IUPAC Name

6-(3-fluoro-4-methoxyphenyl)pyrimidine-4-carbonitrile

InChI

InChI=1S/C12H8FN3O/c1-17-12-3-2-8(4-10(12)13)11-5-9(6-14)15-7-16-11/h2-5,7H,1H3

InChI Key

VDNPKBLVEWARCY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC=NC(=C2)C#N)F

Origin of Product

United States

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